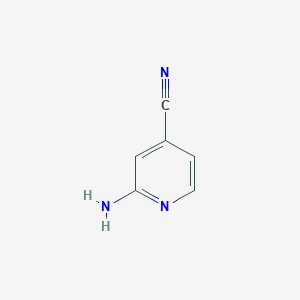

2-Amino-4-cyanopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEAYLFEIFJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426745 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42182-27-4 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Based Chemical Scaffolds in Modern Organic and Medicinal Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that hold a significant position in the realms of medicinal and organic chemistry. enpress-publisher.comrsc.org The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous naturally occurring compounds, including vitamins and alkaloids. mdpi.com Its presence is crucial in the development of new drugs due to its ability to enhance the pharmacological properties of molecules. mdpi.comresearchgate.net Pyridine scaffolds are known to impart a wide range of therapeutic effects, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer activities. mdpi.comresearchgate.net

The versatility of the pyridine nucleus allows for extensive structural modifications, making it a "privileged scaffold" in drug discovery. rsc.org This adaptability enables medicinal chemists to synthesize novel compounds with specific biological targets. enpress-publisher.com The incorporation of pyridine moieties can improve a drug's solubility and bioavailability, which are critical factors for its efficacy. enpress-publisher.comresearchgate.net Consequently, pyridine derivatives are integral components of many commercially available drugs and are continually explored for new therapeutic applications. researchgate.netfrontiersin.org

Historical Context and Evolution of Academic Research on 2 Amino 4 Cyanopyridine Derivatives

Academic research on 2-amino-3-cyanopyridine (B104079) derivatives, a closely related class of compounds, has a rich history due to their importance as intermediates in the synthesis of a variety of heterocyclic compounds with interesting pharmacological properties. semanticscholar.org Early research often focused on developing efficient synthetic methodologies. Over time, the focus has expanded to include the exploration of their diverse biological activities. researchgate.net

The development of multicomponent reactions (MCRs) has been a significant advancement in the synthesis of 2-aminocyanopyridine derivatives. researchgate.netbohrium.com These one-pot reactions offer advantages such as high efficiency, atom economy, and the ability to generate molecular diversity quickly. semanticscholar.orgmdpi.com Researchers have utilized various catalysts, including magnesium oxide and nanostructured diphosphates, to improve reaction yields and create more environmentally friendly processes. researchgate.netmdpi.com More recent research has also explored the use of microwave-assisted synthesis to accelerate reaction times and improve yields. semanticscholar.org The ongoing evolution of synthetic methods continues to facilitate the discovery of new derivatives with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Scope and Objectives of the Comprehensive Academic Research Outline

Traditional and Conventional Synthetic Approaches

Conventional methods for synthesizing the this compound scaffold often involve either the construction of the pyridine ring through the assembly of multiple components or stepwise functional group transformations of a pre-existing pyridine ring.

Multi-Component Reactions (MCRs) for Pyridine Ring Construction

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly functionalized organic molecules like 2-amino-3-cyanopyridine derivatives from simple and readily available starting materials. semanticscholar.orgiau.ir These reactions, where three or more reactants combine in a single pot to form a final product that incorporates portions of all starting materials, are advantageous for their atom economy, reduced waste generation, and shorter reaction times compared to stepwise syntheses. iau.irtandfonline.com

A common MCR strategy for synthesizing 2-amino-3-cyanopyridine derivatives involves the one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.orgscielo.org.counpatti.ac.id This approach allows for the rapid assembly of the substituted pyridine core. semanticscholar.org

Knoevenagel Condensation and Subsequent Cyclization Pathways

A key transformation within many MCRs for pyridine synthesis is the Knoevenagel condensation. wikipedia.orgbas.bgdcu.ie This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as malononitrile, to a carbonyl group of an aldehyde or ketone, followed by dehydration to form a C=C double bond. wikipedia.orgbas.bg The product is often an α,β-unsaturated dinitrile, a crucial intermediate for subsequent cyclization. dcu.ie

The mechanism often begins with the Knoevenagel condensation between an aldehyde and malononitrile to form an arylidenemalononitrile intermediate. researchgate.netresearchgate.net Separately, a ketone reacts with ammonium acetate to generate an enamine. ajol.info The subsequent Michael addition of the enamine to the arylidenemalononitrile intermediate leads to an adduct that undergoes cyclization, tautomerization, and aromatization to yield the final 2-amino-3-cyanopyridine derivative. ajol.infomdpi.com

Role of Malononitrile, Aldehydes, Ketones, and Ammonium Acetate in Cycloaddition Reactions

The four components in this MCR each play a distinct and crucial role in the construction of the this compound scaffold:

Malononitrile: As an active methylene compound, malononitrile provides two carbon atoms and the nitrile group at the 3-position of the pyridine ring. dcu.ie Its high reactivity is due to the electron-withdrawing nature of the two cyano groups, which facilitates the initial Knoevenagel condensation. wikipedia.org

Aldehydes and Ketones: These carbonyl compounds are the electrophilic partners in the initial condensation reactions. The aldehyde typically provides the substituent at the 4-position of the pyridine ring, while the ketone provides the substituent at the 6-position. semanticscholar.orgnih.gov

Ammonium Acetate: This reagent serves as both a source of ammonia and a catalyst. semanticscholar.orgscielo.org.co The ammonia is incorporated as the amino group at the 2-position and the nitrogen atom in the pyridine ring. researchgate.net

Advanced and Green Chemistry Protocols in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound derivatives. colab.wsacs.org These advanced protocols often involve the use of novel catalysts, alternative energy sources like microwave irradiation, and solvent-free or aqueous reaction conditions to minimize waste and energy consumption. semanticscholar.orgacs.org

Catalyst-Mediated Synthetic Transformations

A wide array of catalysts has been explored to improve the efficiency and selectivity of the MCRs for 2-amino-3-cyanopyridine synthesis. These catalysts can be broadly categorized into homogeneous and heterogeneous systems, with a growing emphasis on recyclable heterogeneous catalysts. nih.gov

Catalysts play a pivotal role by activating the reactants, for instance, by coordinating to the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. mdpi.com The use of catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net

Several catalysts have been successfully employed, including:

Metal-based catalysts: Iron(III) phosphate (B84403) researchgate.netresearchgate.net, copper nanoparticles on charcoal researchgate.net, and various magnetic nanoparticles (MNPs) like Fe3O4@SiO2-pr-NH2 have demonstrated high catalytic activity. nih.gov SnO2/SiO2 nanocomposites have also been used effectively. ajol.inforesearchgate.net

Organocatalysts: Guanidine (B92328) hydrochloride has been shown to be a highly effective and mild organocatalyst for this transformation. researchgate.net

Solid acid catalysts: Materials like silica-supported perchloric acid (HClO4•SiO2) and nanostructured diphosphates such as Na2CaP2O7 have been utilized as efficient and reusable catalysts. mdpi.comnih.gov

Green catalysts: Efforts have also been made to use biodegradable and renewable catalysts like fructose, maltose, and β-cyclodextrin. tandfonline.comacs.org

The development of these catalytic systems aligns with the goals of green chemistry by often allowing for easier product purification, catalyst recycling, and the use of more benign solvents like water or ethanol, or even solvent-free conditions. mdpi.comnih.gov

Data Tables

Table 1: Catalyst-Mediated Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Na2CaP2O7 | Benzaldehyde, Malononitrile, Acetophenone, Ammonium Acetate | Solvent-free | 80 °C | 84-94 | mdpi.com |

| Guanidine hydrochloride | Aromatic aldehydes, Malononitrile, Aryl ketones, Ammonium Acetate | Neat | 80 °C | High | researchgate.net |

| MgO | Substituted ketones/aldehydes, Malononitrile, Ammonium Acetate | DMF | Heating | High | researchgate.net |

| SnO2/SiO2 Nanocomposite | Aromatic aldehydes, Methyl ketones, Malononitrile, Ammonium Acetate | Ethanol | Reflux | High | ajol.info |

| Copper nanoparticles on charcoal | Substituted aldehyde, Ketone, Malononitrile, Ammonium Acetate | Acetonitrile | 80 °C | Good to Excellent | researchgate.net |

| Microwave Irradiation | Aromatic aldehyde, Methyl ketone, Malononitrile, Ammonium Acetate | Solvent-free | Microwave | 72-86 | semanticscholar.org |

Heterogeneous Catalysis

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which allows for catalyst recycling and simpler product purification. Materials like magnesium oxide, nanostructured phosphates, and metal nanoparticles have demonstrated significant catalytic activity in the synthesis of cyanopyridine derivatives.

Magnesium Oxide (MgO): Magnesium oxide serves as a highly effective and reusable heterogeneous base catalyst in the one-pot, multicomponent synthesis of 4,6-disubstituted-2-aminopyridine-3-carbonitriles. researchgate.net This method involves the reaction of ketones and aldehydes with malononitrile and ammonium acetate in a suitable solvent like DMF under heating. researchgate.net The use of high surface area MgO has been reported for the synthesis of various pyridine derivatives. researchgate.net For instance, the three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile can be catalyzed by MgO to produce N-amino-2-pyridone derivatives. scirp.org

Nanostructured Phosphates: Nanostructured diphosphates, such as Na2CaP2O7, have emerged as efficient, non-toxic, and reusable heterogeneous catalysts for the synthesis of 2-amino-3-cyanopyridine derivatives. preprints.orgresearchgate.net These reactions are typically carried out under solvent-free conditions at elevated temperatures (e.g., 80°C) and involve the condensation of aromatic aldehydes, malononitrile, a ketone (like methyl ketone or cyclohexanone), and ammonium acetate. preprints.orgresearchgate.net This method offers good to excellent yields (84-94%) and short reaction times. preprints.orgresearchgate.net Other nanostructured phosphates, including those of cerium and copper, have also been investigated for their catalytic properties in various organic transformations. rsc.orgresearchgate.net

Metal Nanoparticles: Metal nanoparticles, particularly those of copper and gold, have shown promise in catalyzing the synthesis of pyridine-containing heterocycles. For example, superparamagnetic copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used for the aerobic coupling of 2-aminopyridines with trans-chalcones to produce aroylimidazo[1,2-a]pyridines. rsc.org This method is noted for being a rare example of using a simple, heterogeneous catalyst for creating fused heterocycles. rsc.org Similarly, alumina-supported gold nanoparticles (Au/Al2O3) have been employed as a bifunctional catalyst for the synthesis of 2-amino-3-aryl-imidazopyridines. acs.org

Table 1: Heterogeneous Catalysts in the Synthesis of Pyridine Derivatives

| Catalyst | Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Magnesium Oxide (MgO) | Ketones, Aldehydes, Malononitrile, Ammonium Acetate | 4,6-disubstituted 2-aminopyridine-3-carbonitriles | DMF, heating | - | researchgate.net |

| Nanostructured Na2CaP2O7 | Aromatic Aldehydes, Malononitrile, Ketone, Ammonium Acetate | 2-Amino-3-cyanopyridine derivatives | Solvent-free, 80°C | 84-94% | preprints.orgresearchgate.net |

| CuFe2O4 Nanoparticles | 2-Aminopyridines, trans-Chalcones | Aroylimidazo[1,2-a]pyridines | Iodine, Oxygen, 1,4-dioxane | - | rsc.org |

| Au/Al2O3 Nanoparticles | 2-Aminopyridine (B139424), Nitroalkenes | 2-Nitro-3-aryl imidazo[1,2-a]pyridines | - | High | acs.org |

Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis represent green and sustainable alternatives to metal-based catalysis, often providing high selectivity under mild reaction conditions.

Guanidine Hydrochloride: Guanidine hydrochloride has been identified as a highly effective and recyclable organocatalyst for the one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives. dntb.gov.uaresearchgate.net This method proceeds under neat (solvent-free) conditions at elevated temperatures (e.g., 80°C) and demonstrates broad substrate compatibility with rapid reaction times. researchgate.net It offers an environmentally friendly and sustainable route to these compounds. researchgate.net

L-Proline: The amino acid L-proline is a versatile and environmentally benign organocatalyst used in various multicomponent reactions to synthesize pyridine derivatives. rsc.orgderpharmachemica.comias.ac.in It can catalyze the condensation of cyclic amines, aldehydes, and malononitrile to produce a variety of substituted pyridines under mild conditions. rsc.org L-proline has also been successfully employed in the synthesis of dihydro-1H-indeno[1,2-b]pyridines in water, highlighting its utility in green chemistry. ias.ac.in

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is gaining traction for the synthesis of complex molecules like imidazo[1,2-a]pyridine (B132010) derivatives. Lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), have been shown to catalyze the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to produce these compounds in very good yields. researchgate.net The enzyme can be immobilized on supports like mesoporous silica, allowing for its reuse. researchgate.net

Lewis and Brønsted Acid Catalysis in Cyanopyridine Synthesis

Both Lewis and Brønsted acids are effective catalysts for the synthesis of cyanopyridines, often facilitating key bond-forming steps in the reaction mechanism.

Lewis Acid Catalysis: Various Lewis acids have been utilized to promote the synthesis of cyanopyridine derivatives. For instance, Ytterbium perfluorooctanoate [Yb(PFO)3] has been reported as a catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. preprints.org Bismuth(III) nitrate (B79036) pentahydrate has also been shown to be an effective Lewis acid catalyst in the three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile. scirp.org Metal-organic frameworks (MOFs) with Lewis acidic sites, such as Fe2Ni-BDC, have been used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins. mdpi.com

Brønsted Acid Catalysis: Brønsted acids, which are proton donors, also play a crucial role in cyanopyridine synthesis. Simple and inexpensive Brønsted acids can catalyze the C2-alkenylation of N-heteroaromatic compounds. rsc.org N-hydroxybenzamide (N-HB) and p-toluenesulfonic acid (P-TSA) have been used as Brønsted acid catalysts for the synthesis of 2-amino-3-cyanopyridines from primary and secondary amines and other starting materials. clockss.org Furthermore, N-SO3H functionalized Brønsted acidic ionic liquids have been developed for the one-pot synthesis of 2-amino-3-cyanopyridines under solvent-free conditions. researchgate.net Crystalline zirconium phosphate (ZrP), which possesses both Brønsted and Lewis acid centers, is another effective catalyst for such syntheses. oiccpress.com

Solvent-Free and Aqueous Reaction Media Utilization

Moving away from traditional volatile organic solvents towards solvent-free or aqueous reaction media is a key principle of green chemistry.

Solvent-Free Synthesis: The synthesis of 2-amino-3-cyanopyridine derivatives can be efficiently carried out under solvent-free (neat) conditions, often with the aid of a catalyst and/or microwave irradiation. preprints.orgresearchgate.netresearchgate.netrsc.org For example, a one-pot multicomponent reaction of aromatic aldehydes, malononitrile, a ketone, and ammonium acetate catalyzed by nanostructured Na2CaP2O7 proceeds efficiently at 80°C without a solvent, yielding the desired products in high yields. preprints.orgresearchgate.net Another approach involves the fusion of reactants without any solvent or catalyst to produce 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.net

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-arylimidazo[1,2-a]pyridines has been successfully achieved in aqueous ethanol using DBU as a catalyst at room temperature. royalsocietypublishing.org L-proline has also been shown to be an effective catalyst for the synthesis of dihydro-1H-indeno[1,2-b]pyridines in water. ias.ac.in Furthermore, the use of guanidine hydrochloride as a recyclable catalyst under aqueous conditions has been reported for the synthesis of 1,2,4-triazolidine-3-thiones, demonstrating the potential for similar applications in pyridine synthesis. google.com

Energy-Efficient Reaction Activation Methods

Alternative energy sources like microwaves and ultrasound can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly heat reactions, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved using microwave-assisted, solvent-free conditions. rsc.orgresearchgate.netsemanticscholar.org For instance, the reaction of 4'-hydroxy chalcones with malononitrile in the presence of ammonium acetate under solventless microwave conditions yields 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. researchgate.net Similarly, a one-pot condensation of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate under solvent-free microwave irradiation provides a rapid and efficient route to 2-amino-3-cyanopyridine derivatives. semanticscholar.org

Table 2: Microwave-Assisted Synthesis of Pyridine Derivatives

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4'-Hydroxy chalcones, Malononitrile, Ammonium acetate | Solventless, Microwave irradiation | 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines | - | researchgate.net |

| Malononitrile, Aromatic aldehyde, Methyl ketone, Ammonium acetate | Solventless, Microwave irradiation (7-9 min) | 2-Amino-3-cyanopyridine derivatives | High | semanticscholar.org |

| 3-Acetylcoumarin, Aromatic aldehydes, Malononitrile | Microwave irradiation | 3-(2′-Amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins | Good | researchgate.net |

Ultrasonic Irradiation Techniques

Ultrasonic irradiation utilizes the energy of sound waves to induce chemical reactions, a field known as sonochemistry. This technique can lead to dramatic rate accelerations and is considered an environmentally friendly method. tandfonline.com

The synthesis of various pyridine derivatives has been successfully carried out using ultrasound. For example, a facile one-pot protocol for the synthesis of 2-amino-3-cyanopyridines using a nanohybrid catalyst (SBA-15@Triazine/H5PW10V2O40) under ultrasonic conditions has been developed, affording good to excellent yields in a short time. tandfonline.com The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives is also significantly accelerated under ultrasonic irradiation. arkat-usa.org Furthermore, the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles in an aqueous medium using NaCl as a catalyst is reported to be about 15-fold faster under ultrasound compared to conventional methods. researcher.life The combination of L-proline catalysis and ultrasonic irradiation has been used for the synthesis of polysubstituted pyridine derivatives, highlighting the synergistic benefits of these green chemistry techniques. rsc.orgnih.gov

Evaluation of Green Chemistry Metrics for Synthetic Pathways (e.g., Eco-Scale, E-Factor, Process Mass Intensity)

The goal of these metrics is to move beyond reaction yield as the sole indicator of efficiency and to incorporate a more holistic view of a chemical process, encompassing all materials used and waste produced. rsc.org Methodologies such as one-pot multicomponent reactions, the use of green solvents like aqueous ethanol, and solvent-free syntheses under microwave or ultrasonic irradiation are often developed to improve the green credentials of synthetic pathways. researchgate.netsemanticscholar.orgkoreascience.kr

Eco-Scale

The Eco-Scale is a semi-quantitative tool designed to evaluate the greenness of a chemical reaction on a scale from 0 to 100. mdpi.com A score of 100 represents an ideal reaction with no environmental impact. The final score is calculated by subtracting penalty points from 100 for any deviations from the ideal, such as the use of hazardous reagents, high temperatures, or complex workup procedures. mdpi.com

Table 1: Illustrative Eco-Scale Evaluation for a Green Synthetic Protocol Based on data for a related heterocyclic synthesis.

E-Factor

The Environmental Factor (E-Factor) is a simple yet powerful metric that highlights waste generation. It is defined as the total mass of waste produced divided by the mass of the desired product. mdpi.com An ideal E-Factor is 0. This metric was developed to draw attention to the significant amount of waste generated in the chemical industry, particularly in the fine chemicals and pharmaceutical sectors. mdpi.com

In the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives via a one-pot multicomponent reaction, an E-Factor of 16.68 was reported. nih.govnih.gov For the synthesis of 2-amino-3-cyanopyridine derivatives, various green protocols aim to reduce the E-Factor by minimizing solvent use and by-products. researchgate.netmdpi.com For instance, solvent-free, catalyst-free synthesis of 2-amino-3-cyanopyridines using ultrasonic irradiation demonstrates a method with a potentially low E-Factor, as it eliminates the need for solvents, which are major contributors to waste. researchgate.net

Process Mass Intensity (PMI)

Process Mass Intensity (PMI) is a comprehensive metric that evaluates the efficiency of the entire manufacturing process. It is calculated as the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in the process to the mass of the final product. mdpi.com The ideal PMI is 1, meaning only the reactants are converted into the product with no waste. PMI is considered a key metric for evaluating the sustainability of pharmaceutical processes. mdpi.com

Research on the synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives has included calculations of PMI to demonstrate the greenness of the protocol. researchgate.net One-pot, multicomponent reactions under neat (solvent-free) conditions significantly lower the PMI by eliminating the mass of solvents from the equation. researchgate.net Comparing different synthetic strategies, such as a microwave-assisted pathway versus a conventional heating method for pyridine derivatives, reveals significant improvements. The microwave-assisted method not only reduces reaction time from hours to minutes but also typically results in higher yields, both of which contribute to a lower PMI. acs.org

Table 2: Comparative Green Chemistry Metrics for Different Synthetic Approaches This table compiles data from syntheses of various cyanopyridine and related derivatives to illustrate the impact of methodology on green metrics.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds it contains, providing a "molecular fingerprint" that is invaluable for functional group identification and structural confirmation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the amino group (-NH₂), the cyano group (-C≡N), and the pyridine ring.

The primary amino group gives rise to distinct stretching and bending vibrations. Typically, the N-H stretching vibrations appear as a pair of bands in the region of 3300-3500 cm⁻¹. For related aminopyridine structures, bands corresponding to N-H stretching have been observed around 3466, 3359, and 3236 cm⁻¹. researchgate.net The N-H bending vibration is expected to produce a band near 1640 cm⁻¹. researchgate.net

The cyano functional group is characterized by a sharp and intense absorption band corresponding to the C≡N stretching vibration. This peak is typically found in the range of 2200-2260 cm⁻¹. In cyanopyridine derivatives, this stretching has been reported at approximately 2202 cm⁻¹. researchgate.net

The aromatic pyridine ring exhibits several characteristic vibrations. The aromatic C-H stretching occurs above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. researchgate.netscielo.org.co For similar compounds, these have been assigned to bands at 1564 and 1544 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | researchgate.net |

| C-H Stretch | Aromatic (Pyridine) | > 3000 | researchgate.net |

| C≡N Stretch | Cyano (-C≡N) | ~2202 | researchgate.net |

| N-H Bend | Amino (-NH₂) | ~1640 | researchgate.net |

| C=C / C=N Stretch | Aromatic (Pyridine) | 1400 - 1600 | researchgate.netscielo.org.co |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While specific, complete experimental Raman spectra for this compound are not extensively detailed in readily available literature, analysis of related structures provides insight into the expected molecular vibrations. scirp.orgijera.com The vibrations of the pyridine ring and the cyano group are typically Raman active. Due to the change in polarizability, the symmetric vibrations of the molecule, particularly the ring breathing modes of the pyridine nucleus, are expected to give strong signals. The C≡N stretching vibration is also anticipated to be a prominent feature in the Raman spectrum. Computational studies on related cyanopyridine derivatives have been used to predict and assign Raman active modes, which is a common approach in the absence of extensive experimental data. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides precise information about the number and environment of the protons in the molecule. The pyridine ring contains three distinct aromatic protons, and the amino group has two equivalent protons.

An experimental spectrum recorded in CDCl₃ shows a doublet at 8.19 ppm (J = 5.1 Hz), which is assigned to the proton at the C6 position (H6), adjacent to the ring nitrogen. guidechem.com A doublet at 6.82 ppm (J = 4.8 Hz) corresponds to the proton at the C5 position (H5). guidechem.com The proton at the C3 position (H3) appears as a doublet at 6.69 ppm (J = 0.9 Hz). guidechem.com The two protons of the amino group (-NH₂) appear as a broad singlet at approximately 4.72 ppm, with the broadness characteristic of exchangeable protons. guidechem.com

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H6 | 8.19 | Doublet (d) | 5.1 | guidechem.com |

| H5 | 6.82 | Doublet (d) | 4.8 | guidechem.com |

| H3 | 6.69 | Doublet (d) | 0.9 | guidechem.com |

| -NH₂ | 4.72 | Broad Singlet (br s) | - | guidechem.com |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. This compound has six unique carbon atoms: four in the pyridine ring, the carbon of the cyano group, and the carbon to which the amino group is attached. While a complete, assigned experimental spectrum for this compound is not widely published, data from related structures and predictive models allow for estimation of the chemical shifts. unpatti.ac.idarkat-usa.org

The carbon bearing the amino group (C2) is expected to be significantly shielded and appear far downfield. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield. The carbon of the nitrile group (C≡N) typically appears in the 115-120 ppm range. The carbon to which the nitrile is attached (C4) is expected to be found at a lower field compared to other CH carbons.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the signals for H5 (δ 6.82) and H6 (δ 8.19), confirming their adjacent positions on the pyridine ring. The very small coupling between H3 and H5 might also be observable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum would definitively link the proton signals at δ 8.19, 6.82, and 6.69 to their respective carbon atoms (C6, C5, and C3), allowing for the secure assignment of these carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of a molecule and assigning quaternary (non-protonated) carbons. wikipedia.orgwisc.edu Key expected HMBC correlations for this compound would include:

Correlations from H3 to the quaternary carbons C2 and C4, as well as to C5.

Correlations from H5 to the quaternary carbon C4 and the protonated carbon C3.

Correlations from H6 to the quaternary carbon C2 and the protonated carbon C5.

A correlation from the amino protons (-NH₂) to C2 and C3 would also be anticipated.

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous map of the molecular structure of this compound.

Mass Spectrometry: Unveiling Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound systems. Various ionization techniques are employed to suit the specific analytical requirements.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules without causing significant fragmentation. nih.gov In the analysis of this compound derivatives, ESI-MS is frequently used to confirm the molecular weight of the synthesized compounds. mdpi.com The mass spectra of these compounds typically show protonated molecular ions [M+H]⁺ and, in some cases, sodium adducts [M+Na]⁺. mdpi.com For instance, in the analysis of a series of 2-amino-4,6-diphenylnicotinonitriles, ESI-MS confirmed the presence of the desired products by identifying their corresponding molecular ions. mdpi.com High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, further solidifying the elemental composition of the synthesized molecules. mdpi.com

The fragmentation behavior of related heterocyclic compounds, such as 1,4-dihydropyridines, has been studied using ESI-MS, providing insights into their structural characteristics. acs.org This technique is also employed in the analysis of complex biological samples, such as the detection of the heterocyclic aromatic amine carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) in human milk, showcasing its sensitivity and specificity. nih.gov

MALDI-TOF-MS and EI-MS for Molecular Weight Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of a wide range of molecules, including peptides and proteins. shimadzu.comcreative-proteomics.com It is a soft ionization method that involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. shimadzu.comhawaii.edu In the context of 2-amino-3-cyanopyridine derivatives, MALDI-TOF-MS has been successfully used to confirm the mass of the synthesized compounds. researchgate.net

Electron Ionization (EI) mass spectrometry is a classic technique that involves bombarding the analyte with high-energy electrons, leading to ionization and extensive fragmentation. While it is a "hard" ionization technique compared to ESI and MALDI, the resulting fragmentation patterns can provide valuable structural information. EI-MS has been used alongside MALDI-TOF-MS to confirm the molecular weights of various 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines. researchgate.net The structures of newly synthesized cyanopyridine derivatives have also been confirmed by mass spectral data, including m/z values. scielo.org.co

| Technique | Ionization Principle | Information Obtained | Application to this compound Systems |

| ESI-MS | Soft ionization via charged droplet evaporation. nih.gov | Molecular weight, presence of adducts. mdpi.com | Confirmation of molecular weight of 2-amino-4,6-diphenylnicotinonitriles and other derivatives. mdpi.com |

| MALDI-TOF-MS | Soft ionization using a laser and an energy-absorbing matrix. shimadzu.com | Molecular weight confirmation. researchgate.net | Used to confirm the mass of synthesized 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines. researchgate.net |

| EI-MS | Hard ionization by electron bombardment. | Molecular weight and structural information from fragmentation patterns. | Used in conjunction with MALDI-TOF-MS for molecular weight confirmation of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines. researchgate.net |

X-ray Diffraction (XRD): Determining Crystal and Powder Structures

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. For this compound and its derivatives, both single-crystal and powder XRD are employed to gain detailed structural insights.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of bulk materials and can identify the phases present in a sample. preprints.org This technique is often used to characterize catalysts used in the synthesis of 2-amino-3-cyanopyridine derivatives, such as nanostructured diphosphate (B83284) Na₂CaP₂O₇ and various nanocatalysts. rsc.orgmdpi.comresearchgate.net The XRD patterns of these catalysts provide information about their crystal structure and phase purity. mdpi.comajol.info

| XRD Technique | Sample Type | Information Obtained | Application to this compound Systems |

| Single-Crystal XRD | Single crystal | Precise atomic coordinates, bond lengths, bond angles, 3D structure. | Unambiguous confirmation of the molecular structure of 2-amino-3-cyanopyridine derivatives and their metal complexes. semanticscholar.orgnih.gov |

| Powder XRD | Polycrystalline powder | Crystalline phase identification, lattice parameters, crystallite size. | Characterization of catalysts used in the synthesis of 2-amino-3-cyanopyridine derivatives. rsc.orgmdpi.comresearchgate.netajol.info |

Thermal Analysis: Characterizing Material Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound derivatives and related materials. For example, TGA of grafted-polymer pyridine derivatives showed distinct stages of weight loss corresponding to dehydration and depolymerization. mdpi.com TGA has also been used to assess the thermal stability of catalysts employed in the synthesis of 2-amino-3-cyanopyridine derivatives, where weight loss can be attributed to the removal of adsorbed water and the decomposition of organic ligands. rsc.orgresearchgate.netsharif.edu

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. DSC has been used to characterize catalysts, providing information about their thermal decomposition. rsc.org The melting point of this compound is reported to be in the range of 146.0-156.0 °C. thermofisher.com

| Thermal Analysis Technique | Measurement Principle | Information Obtained | Application to this compound Systems |

| TGA | Mass change vs. temperature. | Thermal stability, decomposition temperatures, composition of multi-component systems. | Evaluating the thermal stability of this compound polymers and catalysts. rsc.orgmdpi.comresearchgate.netsharif.edu |

| DSC | Heat flow vs. temperature. | Melting point, glass transition temperature, phase transitions. | Characterizing the thermal behavior and decomposition of catalysts. rsc.org |

Microscopic and Morphological Characterization

Microscopic techniques provide direct visualization of the morphology and microstructure of materials at various length scales.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images that reveal its surface topography and composition. SEM is widely used to study the morphology of catalysts used in the synthesis of 2-amino-3-cyanopyridine derivatives, such as nanostructured Na₂CaP₂O₇ and various nanocomposites. mdpi.comasianpubs.org These images can show features like particle size, shape, and aggregation. mdpi.com

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen, providing high-resolution images of the internal structure. TEM is employed to determine the size, shape, and distribution of nanoparticles in catalysts. mdpi.comajol.info For example, TEM has been used to characterize SnO₂/SiO₂ nanocomposites and NiFe₂O₄ nanoparticles used as catalysts. ajol.infoasianpubs.org

Field Emission Scanning Electron Microscopy (FESEM) is a type of SEM that uses a field-emission gun, providing higher resolution and less charging of insulating samples compared to conventional SEM. photometrics.net FESEM is used for detailed morphological analysis of nanocatalysts, revealing fine surface features and particle dimensions. rsc.orgresearchgate.net It has been used to characterize catalysts like nano-Fe₃O₄@Ca(HSO₄)₂ MNPs. researchgate.net

| Microscopy Technique | Imaging Principle | Information Obtained | Application to this compound Systems |

| SEM | Scans surface with an electron beam. | Surface topography, morphology, particle size and shape. | Characterization of catalysts used in the synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.comasianpubs.org |

| TEM | Transmits electrons through a thin sample. | Internal structure, particle size, shape, and distribution at high resolution. | Characterization of nanocomposite catalysts. mdpi.comajol.infoasianpubs.org |

| FESEM | High-resolution SEM with a field-emission source. | High-resolution surface imaging, detailed morphology of nanomaterials. photometrics.net | Detailed morphological analysis of nanocatalysts. rsc.orgresearchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and optimizing the geometry of pyridine-based systems. smolecule.com Methods such as the B3LYP functional combined with basis sets like 6-311G(2d,p) are frequently employed to perform quantum-mechanical calculations. beilstein-journals.orgresearchgate.net These calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties that are fundamental to understanding the molecule's behavior. DFT computations have been utilized to explore the electronic properties and capabilities of materials derived from or related to this compound. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Gaps and Associated Properties for Pyridine Derivatives This table is illustrative and provides a conceptual representation of how HOMO-LUMO gaps, calculated via DFT, correlate with molecular properties.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Inferred Property |

|---|---|---|---|---|

| This compound (Hypothetical) | -6.5 | -1.2 | 5.3 | High Kinetic Stability |

| Extended π-System Derivative | -5.9 | -1.8 | 4.1 | Increased Reactivity, Red-Shifted Absorption |

| Electron-Donating Group Substituted | -6.1 | -1.1 | 5.0 | Slightly Increased Reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. The MEP surface illustrates regions of negative potential, typically associated with lone pairs on electronegative atoms like nitrogen and oxygen, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms attached to heteroatoms (like the amino group), indicate sites for nucleophilic attack. For complex molecules used in drug discovery, such as kinase inhibitors derived from this compound, electrostatic potential is a critical parameter affecting interactions with biological targets and properties like brain penetration. rsc.org Molecular docking studies, which are essential for predicting the binding interactions of molecules with proteins, heavily rely on the electrostatic potential to determine favorable binding modes. dokumen.pub In this compound, the MEP map would show negative potential concentrated around the pyridine ring nitrogen and the nitrile group nitrogen, while positive potential would be located on the amino group hydrogens.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of modern computational photochemistry. It extends the framework of DFT to study the properties of electronic excited states. This method is widely used to predict the photophysical properties of organic molecules, including their absorption and emission spectra. By calculating the transition energies and oscillator strengths between the ground and various excited states, TD-DFT allows for the theoretical simulation of UV-Visible absorption spectra.

TD-DFT is also instrumental in predicting fluorescence and phosphorescence by calculating the properties of the first excited singlet (S1) state. The geometry of the S1 state is often different from the ground state (S0), and optimizing this geometry is crucial for accurately predicting emission energies. Furthermore, the surrounding environment, such as the solvent, can significantly influence photophysical properties. ucl.ac.uk Computational models can account for these solvent effects, often through the use of Polarizable Continuum Models (PCM), which simulate the dielectric environment of the solvent. Changes in the emission wavelength can be influenced by the hydrophobicity and pH of the microenvironment, which can be modeled computationally. ucl.ac.uk Studies on related compounds have sometimes noted that reorientation of the molecule on a surface, an effect analogous to a solvent cage interaction, can be observed through spectral changes. acs.org

Table 2: Hypothetical TD-DFT Predicted Emission Wavelengths of this compound in Various Solvents This table illustrates the concept of solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, as can be predicted by TD-DFT calculations incorporating a PCM.

| Solvent | Dielectric Constant (ε) | Predicted Emission λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 350 |

| Toluene | 2.38 | 358 |

| Tetrahydrofuran (THF) | 7.52 | 375 |

| Ethanol | 24.55 | 388 |

| Water | 80.10 | 405 |

Ab Initio and Semi-Empirical Quantum Chemical Calculations (e.g., MP2)

While DFT is highly popular, other quantum chemical methods also play a role in computational studies. Ab initio methods, Latin for "from the beginning," derive results directly from theoretical principles without the use of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a systematic way to improve upon calculations. MP2, for example, provides a more accurate treatment of electron correlation—a phenomenon crucial for describing weak intermolecular interactions—than standard DFT functionals. These higher-level ab initio calculations can be used to benchmark the accuracy of DFT results for specific systems or to study problems where DFT may be less reliable. Although computationally more expensive, methods like MP2 could be applied to this compound to obtain highly accurate geometries or interaction energies with other molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are frequently used to determine the activation energies (ΔG‡) that govern reaction rates. beilstein-journals.orgresearchgate.net

For example, a detailed computational investigation was performed on the cyclization of a derivative formed from this compound. beilstein-journals.orgresearchgate.net The study used DFT (B3LYP/6-311G(2d,p)) to analyze the reaction mechanism, demonstrating that the process is likely a 6π-electrocyclization rather than a simple nucleophilic aromatic substitution. beilstein-journals.orgresearchgate.net The calculations showed that the activation energy of the reaction was sensitive to substituents on the phenyl ring but not on the pyridine ring. beilstein-journals.orgresearchgate.net Such studies are crucial for understanding reaction outcomes and for the rational design of synthetic pathways. nih.gov For instance, attempts to perform a photocyclization on a derivative of this compound were unsuccessful, leading only to decomposition, an outcome that could potentially be explained and predicted through detailed mechanistic calculations. beilstein-journals.org

Table 3: DFT-Calculated Activation Free Energies (ΔG‡) for the Cyclization of Phenylazo-Pyridine Derivatives Data adapted from a computational study on derivatives related to this compound, illustrating the effect of substituents on reaction barriers. beilstein-journals.orgresearchgate.net

| Compound Series (Varying Substituent Z) | Substituent (Z) | Activation Free Energy (ΔG‡298, kcal/mol) |

|---|---|---|

| 4h | OCH3 | 23.2 |

| 4a | H | 22.4 |

| 4i | CN | 19.0 |

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers)

Computational chemistry serves as a powerful tool for the theoretical prediction of spectroscopic parameters, offering profound insights into the vibrational behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate harmonic vibrational frequencies, which can then be compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.govnih.gov This comparative analysis is crucial for the accurate assignment of vibrational modes to specific molecular motions.

The standard computational approach involves optimizing the molecular geometry of the compound to its lowest energy state. Following optimization, vibrational frequency calculations are performed. It is a well-documented observation that theoretical frequencies calculated using DFT methods, such as the popular B3LYP functional, tend to be higher than the experimental values. researchgate.net This discrepancy arises primarily from the approximation of the harmonic potential and the neglect of anharmonicity. To correct for this systematic overestimation, the calculated wavenumbers are often uniformly scaled using empirical scaling factors, which significantly improves the agreement between theoretical and experimental spectra. researchgate.netnih.gov

For pyridine derivatives, quantum chemical calculations have proven to be exceptionally reliable. Studies on related molecules, such as 2-amino-3-cyano-4,6-dimethylpyridine and other cyanopyridine derivatives, have demonstrated a remarkable correlation between theoretical predictions and experimental findings, often achieving a correlation coefficient (R²) as high as 0.99. researchgate.netunibo.it These calculations are instrumental in providing definitive assignments for complex spectral regions where experimental bands may overlap.

The vibrational spectrum of this compound is characterized by modes originating from the amino group (-NH₂), the cyano group (-C≡N), and the pyridine ring itself.

Amino Group Vibrations : The -NH₂ group is characterized by several distinct vibrational modes. The asymmetric and symmetric N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, generally between 3300 and 3500 cm⁻¹. mdpi.com Other modes, including the NH₂ scissoring, wagging, and twisting motions, appear at lower wavenumbers. scispace.com

Cyano Group Vibration : The stretching vibration of the carbon-nitrogen triple bond (C≡N) in the nitrile group gives rise to a strong and sharp absorption band. researchgate.net For cyanopyridine derivatives, this band is characteristically found in the 2200–2230 cm⁻¹ region of the infrared spectrum. researchgate.netmdpi.com Its distinct position and intensity make it a reliable marker for the cyano group.

Pyridine Ring Vibrations : The pyridine ring exhibits a complex series of vibrations. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C and C=N bonds within the ring are found in the 1400–1650 cm⁻¹ range. mdpi.comscispace.com A multitude of in-plane and out-of-plane bending and deformation modes for the ring structure occur at lower frequencies.

Theoretical calculations provide a detailed breakdown of these modes, often through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. scirp.org This allows for unambiguous assignment of the spectral bands observed experimentally.

The table below presents a summary of typical vibrational wavenumber assignments for a molecule with the structural features of this compound, based on computational and experimental studies of closely related compounds. researchgate.netmdpi.comscispace.com

Table 1: Theoretical and Experimental Vibrational Wavenumber Assignments for Key Functional Groups in this compound and Related Compounds

| Vibrational Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Assignment Description |

| ν_as(NH₂) | ~3500 | 3412 - 3487 mdpi.com | Asymmetric N-H Stretch |

| ν_s(NH₂) | ~3400 | 3300 - 3368 mdpi.com | Symmetric N-H Stretch |

| ν(C-H) | >3000 | ~3000 researchgate.net | Aromatic C-H Stretch |

| ν(C≡N) | ~2230 | 2207 - 2220 researchgate.netmdpi.com | Cyano Group Stretch |

| δ(NH₂) | ~1640 | 1606 - 1654 mdpi.com | NH₂ Scissoring/Bending |

| ν(C=C), ν(C=N) | 1400 - 1600 | 1544 - 1575 researchgate.netmdpi.com | Pyridine Ring Stretching |

Note: The values are representative and compiled from studies on analogous compounds. ν = stretching, δ = bending/scissoring, as = asymmetric, s = symmetric.

Reactivity Profile and Synthetic Transformations of 2 Amino 4 Cyanopyridine

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring and Substituents

The reactivity of the 2-amino-4-cyanopyridine scaffold is dictated by the electronic interplay between the pyridine ring and its substituents. The pyridine nitrogen, being more electronegative than carbon, decreases the electron density of the ring, making it generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq This effect is further amplified by the strongly electron-withdrawing cyano group at the 4-position.

Conversely, the amino group at the 2-position is electron-donating, which can direct electrophilic substitution. In acidic media, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion that strongly deactivates the ring towards electrophilic attack. uoanbar.edu.iqsapub.org However, the amino group's presence can still influence reactivity. For instance, in the nitration of 2-aminopyridine (B139424), the substitution occurs preferentially at the 5-position, a phenomenon explained by the formation of dipoles within the molecule that direct the incoming electrophile. sapub.org

The pyridine ring in this compound is highly reactive towards nucleophilic substitution. uoanbar.edu.iq The activation of the 4-position by the cyano group, coupled with the inherent reactivity of the pyridine ring, makes it a prime site for nucleophilic displacement reactions. google.com Quaternization of the pyridine nitrogen can further enhance the reactivity towards nucleophiles. google.com

Functionalization Strategies of the Amino and Cyano Moieties

The amino and cyano groups of this compound offer multiple avenues for synthetic diversification.

The amino group can undergo a variety of common transformations. Acylation, for example, by treating it with acylating agents, can introduce amide functionalities. nsc.ru Alkylation of the amino group is also a feasible modification. nih.gov These reactions allow for the extension of the molecular framework and the introduction of new functional groups. For more advanced applications, the amino group can be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule. chemscene.com

The cyano group is a versatile functional handle that can be transformed into several other groups. cymitquimica.comnih.gov Hydrolysis of the nitrile can yield either an amide or a carboxylic acid, depending on the reaction conditions. google.com For example, reaction with one molecule of water can produce the corresponding picolinamide, while two molecules of water will lead to picolinic acid. google.com Reduction of the cyano group can lead to the formation of a primary amine. Furthermore, the cyano group can participate in cycloaddition reactions, expanding its utility in constructing heterocyclic systems. mdpi.com

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. bohrium.com

Synthesis of Pyrido[2,3-d]pyrimidines via Intramolecular Cyclization

Pyrido[2,3-d]pyrimidines, a class of compounds with diverse biological activities, can be readily synthesized from 2-amino-3-cyanopyridines. mdpi.comresearchgate.net The general strategy involves the reaction of the 2-amino-3-cyanopyridine (B104079) core with a suitable one-carbon synthon, such as formamide (B127407), which leads to the construction of the pyrimidine (B1678525) ring fused to the pyridine core. mdpi.com This intramolecular cyclization is a powerful method for accessing these important scaffolds. mdpi.comrsc.org For instance, reacting 2-amino-3-cyanopyridines with formamide can yield various pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com Other reagents like phenyl isothiocyanate (PhNCS), urea, or thiourea (B124793) can also be employed to construct the fused pyrimidine ring with different substitution patterns. researchgate.net

| Starting Material | Reagent | Fused Product | Reference |

| 2-Amino-3-cyanopyridine derivatives | Formamide | Pyrido[2,3-d]pyrimidine derivatives | mdpi.com |

| 2-Amino-3-cyanopyridines | PhNCS/Urea/Thiourea | 5-substituted-7-(4-hydroxyphenyl)-pyrido[2,3-d]pyrimidines | researchgate.net |

| 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl) phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | Acetic anhydride | tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives | nih.gov |

Formation of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) scaffold is another privileged structure in drug discovery that can be synthesized from 2-aminopyridine derivatives. tci-thaijo.orgresearchgate.net The classical approach involves the reaction of a 2-aminopyridine with an α-haloketone. More modern, one-pot multicomponent reactions have also been developed, reacting 2-aminopyridines with aldehydes and alkynes, often catalyzed by copper salts. researchgate.net While specific examples starting directly from this compound are less commonly detailed in general reviews, the reactivity of its 2-amino group makes it a suitable substrate for such transformations. The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org

| Reactants | Catalyst/Reagent | Product | Reference |

| 2-Aminopyridines, Aldehydes, Terminal Alkynes | Copper(I) iodide | Imidazo[1,2-a]pyridines | researchgate.net |

| 2-Aminopyridines, Acetophenones | Copper(I) iodide | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridine, Ketones | Iodine/Flavin | Imidazo[1,2-a]pyridines | organic-chemistry.org |

Other Annulation Reactions and Heterocycle Construction

The rich chemistry of this compound extends to the construction of other fused heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1-amino-2-imino-3-cyanopyridine derivatives, which can be further cyclized to form cymitquimica.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyridine-8-carbonitriles upon treatment with carboxylic acids. ekb.eg The Thorpe-Ziegler cyclization of appropriately substituted nicotinonitriles can lead to furo[2,3-b]pyridine (B1315467) derivatives. ekb.eg

Kinetic Studies and Mechanistic Investigations of Derivatization Reactions

The study of the kinetics and mechanisms of derivatization reactions involving this compound is crucial for understanding its reactivity profile and for the rational design of synthetic routes to more complex molecules. While specific, detailed kinetic data such as rate constants and activation energies for the derivatization of the amino group in this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from studies on related 2-aminopyridine systems and by considering the electronic influence of the cyano group at the 4-position.

General Reactivity of the Amino Group in 2-Aminopyridines

The amino group of 2-aminopyridine is a key site for derivatization reactions, typically involving electrophilic attack. These reactions can lead to the formation of a variety of derivatives, including acylated, alkylated, and sulfonylated products. The reactivity of the amino group is influenced by the electronic properties of the pyridine ring. The pyridine nitrogen is generally electron-withdrawing, which can reduce the nucleophilicity of the exocyclic amino group compared to aniline. However, the amino group, being an electron-donating group, can in turn influence the reactivity of the pyridine ring itself.

Influence of the 4-Cyano Group on Reactivity

The presence of a cyano group at the 4-position of the pyridine ring has a significant impact on the reactivity of the 2-amino group. The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This electronic pull is expected to decrease the electron density on the exocyclic amino group, thereby reducing its nucleophilicity and basicity.

This reduced nucleophilicity can affect the kinetics of derivatization reactions. For instance, in acylation reactions, the rate of reaction would likely be slower for this compound compared to unsubstituted 2-aminopyridine. This is due to the decreased ability of the less electron-rich amino group to attack the electrophilic carbonyl carbon of the acylating agent.

Conversely, the electron-withdrawing nature of the 4-cyano group makes the pyridine ring itself more susceptible to nucleophilic attack. Studies have shown that 2-cyanopyridines are more reactive towards thiol nucleophiles than their 2-cyanophenyl counterparts, and this reactivity is enhanced by the presence of other electron-withdrawing groups. rsc.org

Mechanistic Considerations for Derivatization Reactions

Acylation: The acylation of this compound with reagents like acid chlorides or anhydrides is expected to proceed via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) yields the N-acylated product. The rate-determining step in such reactions is often the initial nucleophilic attack, which, as mentioned, would be slower due to the deactivating effect of the 4-cyano group.

Table 1: Postulated Reactivity Trend for Acylation of 2-Aminopyridine Derivatives

| Compound | Substituent at Position 4 | Expected Relative Rate of Acylation | Rationale |

| 2-Amino-4-methylpyridine | -CH₃ (Electron-donating) | Fastest | Increased nucleophilicity of the amino group. |

| 2-Aminopyridine | -H (Neutral) | Intermediate | Baseline reactivity. |

| This compound | -CN (Electron-withdrawing) | Slowest | Decreased nucleophilicity of the amino group. |

This table represents a hypothetical trend based on electronic effects and is not based on reported experimental data.

Alkylation: Alkylation of the amino group can be more complex. While direct N-alkylation is possible, the pyridine ring nitrogen can also be alkylated, leading to the formation of a pyridinium salt. The site of alkylation (exocyclic amino group vs. ring nitrogen) can be influenced by the nature of the alkylating agent and the reaction conditions. "Hard" electrophiles tend to react at the site of highest charge density (the ring nitrogen), whereas "softer" electrophiles may favor reaction at the exocyclic amino group. researchgate.net

Formation of Fused Heterocycles: The bifunctional nature of this compound (possessing both a nucleophilic amino group and a cyano group that can participate in cyclization) makes it a valuable precursor for the synthesis of fused heterocyclic systems. For example, reactions with α,β-unsaturated ketones or other appropriate bifunctional reagents can lead to the formation of pyrido[1,2-a]pyrimidines or other related structures. The mechanism of these reactions often involves an initial Michael addition or condensation involving the amino group, followed by an intramolecular cyclization onto the cyano group.

Role of Computational Studies

In the absence of extensive experimental kinetic data, computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the reaction mechanisms. Such studies can be used to:

Calculate the charge distribution in the this compound molecule to predict sites of electrophilic and nucleophilic attack.

Model the transition states of derivatization reactions to determine activation energies and predict reaction rates.

Elucidate the electronic effects of the 4-cyano group on the reactivity of the amino group and the pyridine ring.

For instance, computational studies on the radical reactions of 4-cyanopyridine (B195900) have been conducted to understand its reactivity. acs.org Similar studies focused on the derivatization of the amino group in this compound would be highly beneficial for a more complete understanding of its chemical behavior.

Biological and Pharmacological Relevance of 2 Amino 4 Cyanopyridine Scaffolds

Design and Synthesis of Bioactive Derivatives and Analogs

The synthesis of bioactive derivatives of 2-amino-4-cyanopyridine often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. scielo.br A common approach is the one-pot condensation of a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). scielo.br This method is versatile and can be adapted to introduce a variety of substituents onto the pyridine (B92270) core, enabling the exploration of structure-activity relationships.

For instance, a series of (+)-nopinone-based 2-amino-3-cyanopyridines were synthesized from (–)-β-pinene. hep.com.cnresearchgate.net This involved the initial oxidation of (–)-β-pinene to (+)-nopinone, which was then reacted with various aromatic aldehydes and malononitrile in the presence of a catalyst to yield the final products. hep.com.cnresearchgate.net Similarly, novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have been prepared through a one-pot reaction, highlighting the utility of this synthetic strategy. bohrium.com

Another key strategy involves the modification of the this compound core to create analogs with improved biological activity. For example, 2-amino cyanopyridine and 2-oxocyanopyridine series have been designed and synthesized to target Pim-1 kinase. bohrium.com The synthesis of 17-cyanopyridine derivatives of pregnenolone (B344588) has also been explored to develop potential anti-prostate cancer agents. researchgate.net These synthetic efforts are crucial for generating a library of compounds for biological screening and optimizing lead candidates.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for the design of more potent and selective inhibitors.

In a study of (+)-nopinone-based 2-amino-3-cyanopyridine (B104079) derivatives, it was found that the nature and position of substituents on the phenyl ring significantly impacted their anticancer activity. hep.com.cn Specifically, derivatives with a bromine or chlorine atom at the meta or para position of the benzene (B151609) ring exhibited promising anticancer activity. hep.com.cnresearchgate.net Compound 4f, with a bromine at the meta-position, showed superior activity compared to derivatives with other substituents at the same position. hep.com.cn

SAR studies of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives as IKK-β inhibitors revealed that substituting an aminoalkyl group for the aromatic group at the 4-position of the pyridine ring led to a significant increase in both kinase enzyme and cellular potencies. researchgate.net In the context of PIM-1 kinase inhibitors, it has been observed that the 2-oxo-3-cyanopyridine scaffold is generally preferred over the 2-thioxo-3-cyanopyridine and 2-amino-3-cyanopyridine scaffolds for in vitro cytotoxic activity. mdpi.com Furthermore, a substituted phenyl moiety at the 4-position of the pyridine ring was found to be more favorable for anti-proliferative activity than an unsubstituted phenyl group. mdpi.com

These studies underscore the importance of systematic structural modifications and biological evaluations in identifying the key chemical features responsible for the desired pharmacological effects.

Targeted Biological Pathways and Proposed Mechanisms of Action

The anticancer properties of this compound derivatives stem from their ability to modulate various biological pathways critical for cancer cell survival and proliferation.

Anti-Cancer and Anti-Proliferative Activities

Derivatives of this compound have demonstrated significant anti-proliferative activity against a range of cancer cell lines.

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and tumorigenesis. bohrium.com Overexpression of PIM-1 is associated with various malignancies, making it an attractive therapeutic target. bohrium.com Several series of 2-amino-cyanopyridine and 2-oxocyanopyridine derivatives have been developed as potent PIM-1 kinase inhibitors. bohrium.comresearchgate.net For example, compound 6c, a 2-oxocyanopyridine derivative, exhibited a PIM-1 kinase inhibitory IC50 value of 0.94 μM. bohrium.com Another study identified cyanopyridine derivatives with potent PIM-1 inhibitory activity, with compound 4d showing an IC50 of 343.87 ± 16.6 nM. nih.gov

IKK-β: The IκB kinase β (IKK-β) is a key component of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. nih.gov Derivatives of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine have been synthesized and evaluated as IKK-β inhibitors, with some compounds demonstrating IC50 values below 100 nM. researchgate.net

VEGFR-2/HER-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are critical receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation. Dual inhibitors of VEGFR-2 and HER-2 are sought after for their potential to target multiple oncogenic pathways. A 2-amino-3-cyanopyridine derivative was identified through virtual screening to have dual inhibitory activity against both VEGFR2 and Src. nih.gov Additionally, novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as dual VEGFR-2/HER-2 inhibitors. nih.gov

Inducing programmed cell death, such as apoptosis and necroptosis, is a key strategy in cancer therapy.

Apoptosis: Apoptosis is a form of programmed cell death characterized by distinct morphological changes. Several this compound derivatives have been shown to induce apoptosis in cancer cells. For instance, the potent PIM-1 inhibitor, compound 6c, was found to induce apoptosis in HepG2 cells by upregulating the level of active caspase 3 and increasing the Bax/Bcl2 ratio. bohrium.com Similarly, a series of novel cyanopyridines were shown to stimulate the level of active caspase 3 and boost the BAX/BCL2 ratio, shifting the cells towards apoptosis. nih.gov

Necroptosis: Necroptosis is a regulated form of necrosis, or inflammatory cell death. Some 17-cyanopyridine derivatives of pregnenolone have been shown to induce necroptosis in prostate cancer cells. researchgate.net Mechanistic studies revealed that the most potent compound, 4j, induced necroptosis through the phosphorylation of receptor-interacting protein 1/3 (P-RIP1/3) and mixed lineage kinase domain-like protein (P-MLKL). researchgate.net

Disruption of the cell cycle and inhibition of the ability of cancer cells to form colonies are additional mechanisms by which this compound derivatives exert their anticancer effects.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Uncontrolled cell cycle progression is a hallmark of cancer. The potent PIM-1 kinase inhibitor, 10f, was found to induce cell cycle arrest at the G2/M phase. nih.gov Another study reported that a pyrimidine-containing scaffold, compound 6, arrested the MCF-7 cell cycle at the G2/M phase. researchgate.net

Inhibition of Cell Colony Formation: The ability of single cancer cells to grow into a colony is a measure of their tumorigenic potential. The 17-cyanopyridine derivative of pregnenolone, compound 4j, was shown to inhibit the formation of cell colonies in PC-3 prostate cancer cells in a concentration-dependent manner. researchgate.net

Data Tables

Table 1: Anticancer Activity of (+)-Nopinone-Based 2-Amino-3-cyanopyridine Derivatives